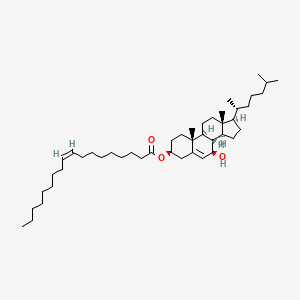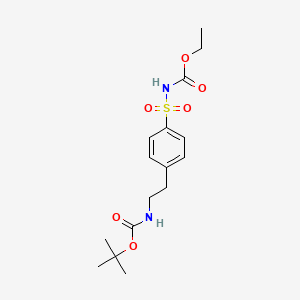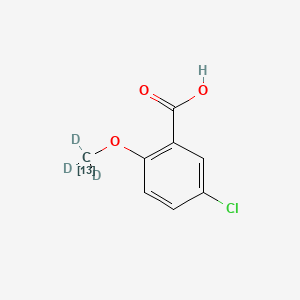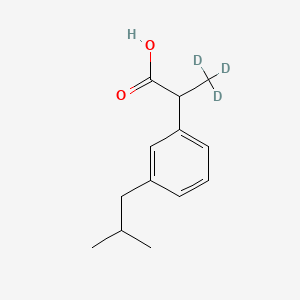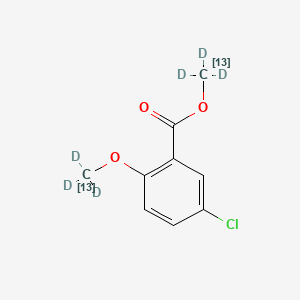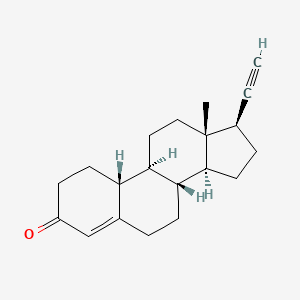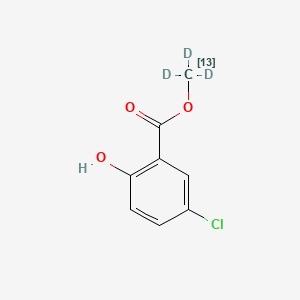![molecular formula C22H23NO4 B584486 5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid CAS No. 1379604-65-5](/img/structure/B584486.png)
5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid
Overview
Description
JWH 250 N-pentanoic acid metabolite: is a chemical compound derived from JWH 250, a synthetic cannabinoid. This metabolite is formed when JWH 250 undergoes metabolic processes in the body. It is structurally characterized by the presence of a pentanoic acid group attached to the indole core of JWH 250. This compound is primarily used in forensic and toxicological research to detect the presence of JWH 250 in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 250 N-pentanoic acid metabolite typically involves the following steps:
Starting Material: The synthesis begins with JWH 250, which is an indole-based synthetic cannabinoid.
Oxidation: JWH 250 undergoes oxidation to introduce the carboxylic acid group, forming the N-pentanoic acid metabolite. Common oxidizing agents used include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure metabolite.
Industrial Production Methods
Industrial production of JWH 250 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of JWH 250 are oxidized using industrial-scale oxidizing agents.
Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
JWH 250 N-pentanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The indole core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized metabolites with additional carboxylic acid groups.
Reduction: Alcohol derivatives of the metabolite.
Substitution: Halogenated derivatives of the indole core.
Scientific Research Applications
JWH 250 N-pentanoic acid metabolite has several scientific research applications:
Forensic Toxicology: Used as a reference standard to detect the presence of JWH 250 in biological samples such as urine and blood.
Pharmacokinetics: Studied to understand the metabolic pathways and the duration of action of JWH 250 in the body.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of synthetic cannabinoids.
Biological Research: Investigated for its interactions with cannabinoid receptors and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of JWH 250 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The metabolite binds to these receptors, particularly the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the physiological and psychoactive effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
JWH 018 N-pentanoic acid metabolite: Another metabolite of a synthetic cannabinoid, JWH 018, with similar structural features.
JWH 073 N-pentanoic acid metabolite: Derived from JWH 073, sharing the pentanoic acid group and indole core structure.
Uniqueness
JWH 250 N-pentanoic acid metabolite is unique due to its specific structural modifications, which influence its binding affinity and activity at cannabinoid receptors. Compared to other similar metabolites, it may exhibit different pharmacokinetic properties and metabolic stability .
Properties
IUPAC Name |
5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJIZZOEBFIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017817 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-65-5 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
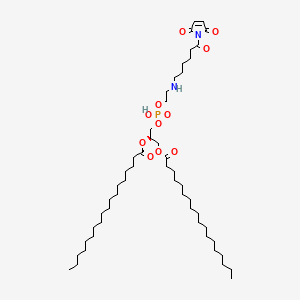
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

